molecular formula C8H12N2O B13906243 5-(1-Methylcyclobutyl)isoxazol-3-amine

5-(1-Methylcyclobutyl)isoxazol-3-amine

Cat. No.: B13906243
M. Wt: 152.19 g/mol
InChI Key: DSUDKVZRHAYUKP-UHFFFAOYSA-N
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Description

5-(1-Methylcyclobutyl)isoxazol-3-amine is a chemical compound with the molecular formula C8H12N2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a 1-methylcyclobutyl group attached to the isoxazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclobutyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures. This reaction produces methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic methods is a key focus in industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclobutyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1-Methylcyclobutyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclobutyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methylcyclopropyl)isoxazol-3-amine
  • 5-(1-Methylcyclopentyl)isoxazol-3-amine
  • 5-(1-Methylcyclohexyl)isoxazol-3-amine

Uniqueness

5-(1-Methylcyclobutyl)isoxazol-3-amine is unique due to its specific structural features, such as the 1-methylcyclobutyl group attached to the isoxazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the size and shape of the cyclobutyl group can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-(1-methylcyclobutyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H12N2O/c1-8(3-2-4-8)6-5-7(9)10-11-6/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

DSUDKVZRHAYUKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC(=NO2)N

Origin of Product

United States

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